molecular formula C19H23F3N2O3 B7167431 N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7167431
M. Wt: 384.4 g/mol
InChI Key: OACHAGNCWCNODD-UHFFFAOYSA-N
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Description

N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]cyclopropanecarboxamide is a notable chemical compound due to its complex structure and extensive utility in various scientific fields. This compound, characterized by its unique trifluoromethyl phenoxy group, piperidine ring, and cyclopropane carboxamide moiety, exhibits distinct chemical properties that make it invaluable for research and industrial applications.

Properties

IUPAC Name

N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c1-12(27-16-5-3-2-4-15(16)19(20,21)22)18(26)24-10-8-14(9-11-24)23-17(25)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACHAGNCWCNODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)C2CC2)OC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]cyclopropanecarboxamide typically involves the following steps:

  • Formation of the trifluoromethyl phenoxy group: This involves the reaction of 2-(trifluoromethyl)phenol with a suitable halogenated propionic acid derivative under basic conditions to form 2-[2-(trifluoromethyl)phenoxy]propanoic acid.

  • Synthesis of piperidin-4-yl moiety: Using standard amination procedures, piperidine can be alkylated with the 2-[2-(trifluoromethyl)phenoxy]propanoic acid under conditions such as reflux with a dehydrating agent.

  • Formation of the cyclopropanecarboxamide: This final step involves coupling the aforementioned intermediate with cyclopropanecarboxylic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: For industrial-scale production, continuous flow reactors and optimized catalytic processes are preferred to enhance yield and purity. Solvent selection and reaction temperature control are crucial factors.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form corresponding oxides and hydroxyl derivatives.

  • Reduction: It can be reduced under hydrogenation conditions to form saturated derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly at the trifluoromethyl phenoxy group.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution reagents: Halogens, bases like NaOH, and nucleophiles like amines.

Major Products Formed:

  • Oxidation yields ketones, alcohols.

  • Reduction yields saturated derivatives.

  • Substitution yields various functionalized analogs.

Chemistry:

  • Used as an intermediate in organic synthesis.

  • Precursor for more complex pharmaceuticals.

Biology:

  • Utilized in studies involving protein-ligand interactions.

  • Probe for biological pathways involving piperidine and cyclopropane derivatives.

Medicine:

  • Research on potential therapeutic agents, particularly in developing drugs for neurological disorders.

  • Evaluation of its pharmacokinetics and bioavailability.

Industry:

  • Employed in the manufacture of agrochemicals.

  • Utilized in the production of specialty polymers due to its robust chemical structure.

Mechanism of Action

Mechanism: The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. Its trifluoromethyl phenoxy group and piperidine ring provide high binding affinity and selectivity.

Molecular Targets and Pathways:

  • Targets include G-protein-coupled receptors and ion channels.

  • Pathways involve modulation of neurotransmitter release and enzyme inhibition.

Comparison with Similar Compounds

  • N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]methylcarboxamide

  • N-[1-[2-[2-(trifluoromethyl)phenoxy]propanoyl]piperidin-4-yl]acetylcarboxamide

Uniqueness: This compound's unique trifluoromethyl group and cyclopropane ring confer distinctive steric and electronic properties, making it highly specific in its applications and less prone to metabolic degradation.

By providing this compound with a robust scientific basis, researchers can further explore its potential and application in various fields.

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